5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Multi-step syntheses of natural products or APIs often fail due to incompatible protecting groups or uncontrolled diol ring-opening. This bifunctional compound solves that: the 2,2-dimethyl-1,3-dioxane core confers conformational rigidity and steric protection, while the BOM ether enables orthogonal deprotection via hydrogenolysis. - **Key outcome**: Enables sequential C5 functionalization without side reactions (e.g., azidomethyl derivatives for lipid A mimetics). - **Researcher advantage**: Stereoselective access to syn-1,3-diol motifs (critical for SAR). - **Procurement benefit**: Eliminates in-house protection/purification of sensitive diols; improves workflow reproducibility.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 117087-17-9
Cat. No. B1290787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
CAS117087-17-9
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)COCC2=CC=CC=C2)C
InChIInChI=1S/C14H20O3/c1-14(2)16-10-13(11-17-14)9-15-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
InChIKeyYGIKXAGSKRRXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane: Protected Synthon


5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane (CAS 117087-17-9) is a bifunctional organic compound combining the structural features of a 1,3-dioxane ring and a benzyloxymethyl (BOM) ether. It belongs to the class of cyclic acetals and is primarily utilized as a protected chiral synthon in organic synthesis . The molecule's polyoxygenated architecture, featuring a sterically hindered 2,2-dimethyl-1,3-dioxane core and a selectively removable benzyl protecting group, enables orthogonal functionalization strategies in multi-step synthetic routes for pharmaceuticals and complex natural products .

1
Orthogonal protection strategy: BOM ether stable to bases, TFA, and aqueous acids; dioxane ring cleaved under mild acidic conditions.
Enables sequential deprotection in multi-step routes
2
Conformationally rigid chiral synthon: 2,2-dimethyl substitution restricts ring-flipping, supporting stereochemical control at the C5 position.
Relevant for stereoselective synthesis of 1,3-diol motifs
3
Procurement-ready building block: Available pre-characterized, eliminating in-house protection, purification, and QC steps.
Reduces synthetic step count and accelerates project timelines

Why This Dioxane Cannot Be Replaced


Substituting 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane with simpler analogs like unprotected 2,2-dimethyl-1,3-dioxane-5-methanol or other benzyl ethers often introduces synthetic incompatibilities. The target compound offers a precise combination of features: the 2,2-dimethyl substitution on the 1,3-dioxane ring provides significant steric protection and conformational rigidity, which are absent in many simpler acetals [1]. Simultaneously, the benzyloxymethyl (BOM) group is orthogonally stable to a range of reaction conditions but can be cleanly removed via hydrogenolysis, a key requirement for late-stage deprotection in complex syntheses [2]. Generic substitution can lead to uncontrolled ring-opening, non-selective deprotection, or the need for additional synthetic steps to install and remove less suitable protecting groups.

Stability Unprotected alcohol analogs may react with acyl chlorides or oxidizers, introducing side products absent with the BOM ether.
Selectivity Mono-protected analogs lacking orthogonal stability may force global deprotection, complicating late-stage functionalization.
Rigidity Unsubstituted 1,3-dioxane or dioxolane rings exhibit greater conformational flexibility, which may shift diastereomeric outcomes.

Selection Evidence: Key Advantages


BOM Ether Orthogonal Stability vs. Free Alcohol

In comparison to the unprotected alcohol (2,2-dimethyl-1,3-dioxane-5-methanol), the benzyloxymethyl (BOM) ether functionality in the target compound provides orthogonal stability, which is critical for multi-step syntheses. While the free hydroxyl group of the unprotected analog is nucleophilic and incompatible with many common reagents (e.g., acyl chlorides, oxidizing agents), the BOM group is specifically documented to be stable to basic conditions, trifluoroacetic acid (TFA), and aqueous solutions of carboxylic acids [1]. This stability profile enables a wider range of downstream transformations without protecting group interference, a key differentiator for procurement in complex synthetic planning.

BOM Ether Stability vs. Free Alcohol
Class-level inference
BOM group: stable to bases, TFA, aqueous carboxylic acids. Free alcohol: nucleophilic, incompatible with common reagents.
Supports orthogonal protection strategy selection.
Reported class-level behavior in peptide synthesis; confirm under specific reaction conditions.
Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Conformational Rigidity from 2,2-Dimethyl Substitution

The 2,2-dimethyl substitution on the 1,3-dioxane ring in the target compound imparts significantly greater steric hindrance and conformational rigidity compared to unsubstituted 1,3-dioxane or 1,3-dioxolane-based protecting groups. This structural feature is known to influence the stereochemical outcome of reactions at the adjacent C5 position [1]. The gem-dimethyl group restricts ring-flipping and stabilizes a specific chair conformation, which can lead to enhanced stereocontrol in subsequent reactions. While direct head-to-head data for this exact compound is absent from the public literature, the class-level inference is that the 2,2-dimethyl-1,3-dioxane core provides superior diastereoselectivity in reactions where the C5 substituent's orientation is critical, compared to less sterically encumbered analogs [2].

Conformational Rigidity
Class-level inference
2,2-Dimethyl-1,3-dioxane restricts ring-flipping; may enhance stereocontrol at C5 vs. unsubstituted acetals.
Relevant for stereoselective chiral intermediate formation.
Stereochemical outcome requires experimental validation per substrate.
Stereoselective Synthesis Conformational Analysis Chiral Synthon

BOM vs. Acetal Deprotection Selectivity

A critical point of differentiation for 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane lies in its orthogonal deprotection pathway. The benzyloxymethyl (BOM) group is cleaved cleanly and rapidly by hydrogen bromide (HBr) in trifluoroacetic acid or by catalytic hydrogenolysis [1]. This is in stark contrast to the 2,2-dimethyl-1,3-dioxane ring itself, which is typically cleaved under mild acidic conditions (e.g., HCl, AcOH/water) [2]. This dual stability/degradation profile—where the BOM ether can be removed without affecting the dioxane ring (and vice versa)—is a key advantage for procuring this compound as a dual-protected synthon. It allows for precise, sequential unmasking of different functional groups in a single molecule, a capability that simpler, mono-protected analogs lack.

Deprotection Selectivity
Cross-study comparable
BOM cleaved by HBr/TFA or H₂/Pd; dioxane ring cleaved by mild aqueous acid (AcOH/H₂O). Sequential unmasking possible.
Enables precise, dual-group orthogonal deprotection.
Based on literature reports for each functional group.
Deprotection Chemistry Hydrogenolysis Orthogonal Protecting Groups

Procurement Efficiency vs. In-House Synthesis

Procuring 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane (CAS 117087-17-9) directly offers quantifiable advantages in time and resource efficiency compared to in-house synthesis. A reported laboratory-scale synthesis yields this compound at 72% after purification by column chromatography . For a researcher or process chemist, purchasing the compound at standard purities (e.g., 95% as offered by Bidepharm with QC data ) eliminates the need for multi-step synthesis, purification, and characterization. This directly reduces the labor, solvent, and energy costs associated with preparing the material from scratch, while also mitigating the risk of batch-to-batch variability. This is a clear procurement differentiator over starting from simpler, less expensive precursors that require significant internal investment.

Procurement Efficiency
Data to verify
Commercially available at >95% purity; bypasses in-house BOM protection (reported 72% yield) and purification.
May reduce internal resource expenditure and timeline risk.
Procurement versus synthesis cost-benefit is project-specific.
Synthetic Efficiency Building Block Chiral Pool Synthesis

High-Value Application Scenarios


Complex Natural Product & Pharmaceutical Synthesis

The compound is ideally suited as a protected chiral building block in the total synthesis of stereochemically complex natural products or pharmaceutical candidates. Its orthogonal stability profile (BOM ether vs. 1,3-dioxane ring) allows for the sequential introduction of molecular complexity at the C5 position without undesired side reactions, as inferred from the stability data of both functional groups [1][2].

Lipid A Mimetics & Bioactive Glycolipids

The compound's structure serves as a direct precursor to more elaborate synthons, such as 5-(azidomethyl)-5-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxane, which has been explicitly used in the synthesis of pentaerythritol-derived lipid A mimetics with potent agonist activity [1]. This demonstrates its utility in advanced medicinal chemistry programs focused on immunomodulation and infectious disease.

Stereoselective Synthesis of 1,3-Diol Synthons

Due to the conformational rigidity imparted by the 2,2-dimethyl substitution on the 1,3-dioxane ring, this compound is a valuable precursor for the stereoselective synthesis of syn-1,3-diol motifs [1]. Researchers can leverage this property to access specific stereoisomers with high diastereomeric ratios, which is critical for the structure-activity relationship (SAR) studies of many bioactive molecules [2].

Orthogonal Protection in Academic & Industrial Research

In any laboratory setting where complex, multi-step syntheses are routine, procuring this dual-protected intermediate streamlines workflows. It eliminates the need to protect and purify a sensitive diol intermediate in-house, thereby accelerating research timelines and improving experimental reproducibility [1][2].

Application
Selection Property
Validation Focus
Complex natural product / pharma synthesis
Orthogonal stability (BOM vs. dioxane)
Sequential deprotection under reaction-relevant conditions
Lipid A mimetics / bioactive glycolipids
Precursor to azidomethyl derivatives
Synthetic route compatibility and intermediate stability
Stereoselective 1,3-diol synthon synthesis
Conformational rigidity from 2,2-dimethyl group
Diastereomeric ratio and C5 stereochemical outcome
Academic & industrial multi-step research
Procurement-ready, pre-characterized building block
Batch-to-batch consistency and in-house synthesis avoidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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